

Literature review on the discovery and initial synthesis of 2-(4-Nitrophenyl)malonaldehyde.

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Compound of Interest

Compound Name: **2-(4-Nitrophenyl)malonaldehyde**

Cat. No.: **B100980**

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Pioneering Synthesis of 2-(4-Nitrophenyl)malonaldehyde: A Technical Review

A foundational discovery in the field of organic synthesis, the initial preparation of **2-(4-Nitrophenyl)malonaldehyde** was a significant step in the exploration of substituted malonaldehydes. This technical guide provides a detailed overview of the seminal work, presenting the experimental protocol and key data from the first reported synthesis for researchers, scientists, and professionals in drug development.

The discovery and initial synthesis of **2-(4-Nitrophenyl)malonaldehyde** are attributed to the work of Z. Arnold and H. Holý, published in the journal *Chemische Berichte* in 1962. Their research detailed the formylation of 4-nitrophenylacetic acid using the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an active methylene compound. This innovative approach opened new avenues for the synthesis of a variety of 2-substituted malonaldehydes, which are valuable precursors in the synthesis of heterocyclic compounds and other complex organic molecules.

Summary of Quantitative Data

The following table summarizes the key quantitative data reported in the initial synthesis of **2-(4-Nitrophenyl)malonaldehyde**.

Parameter	Value
Starting Material	4-Nitrophenylacetic acid
Formylating Agent	Vilsmeier-Haack reagent (from POCl_3 and DMF)
Yield	75%
Melting Point	142-143 °C
Solvent for Recrystallization	Ethanol

Experimental Protocol: The Vilsmeier-Haack Approach

The initial synthesis of **2-(4-Nitrophenyl)malonaldehyde** was achieved through the Vilsmeier-Haack formylation of 4-nitrophenylacetic acid. This method involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of 4-nitrophenylacetic acid to yield the target malonaldehyde after hydrolysis.

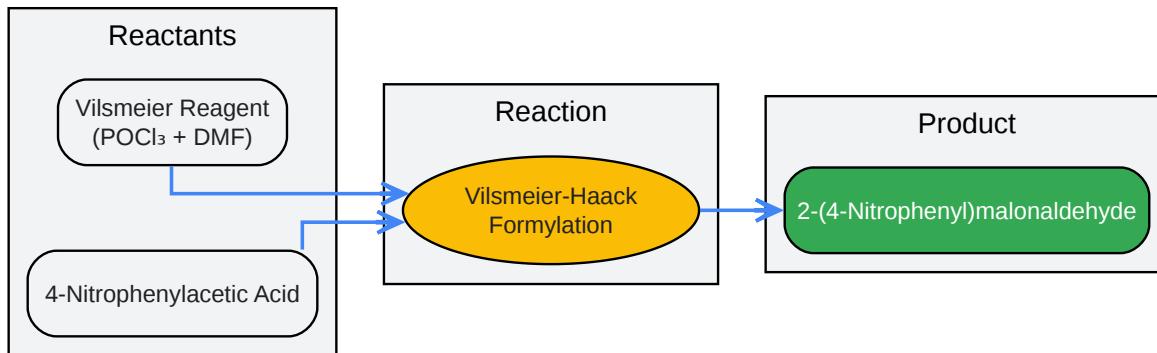
Detailed Methodology:

- Preparation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and a dropping funnel, phosphorus oxychloride (3 equivalents) is dissolved in N,N-dimethylformamide (DMF) (5 equivalents) while cooling in an ice bath to maintain a temperature below 10 °C. The mixture is stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- Reaction with 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid (1 equivalent) is then added portion-wise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by heating at 60 °C for 4 hours.
- Hydrolysis and Product Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

- Purification: The crude product is purified by recrystallization from ethanol to yield pure **2-(4-Nitrophenyl)malonaldehyde** as a crystalline solid.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway for the initial synthesis of **2-(4-Nitrophenyl)malonaldehyde**.

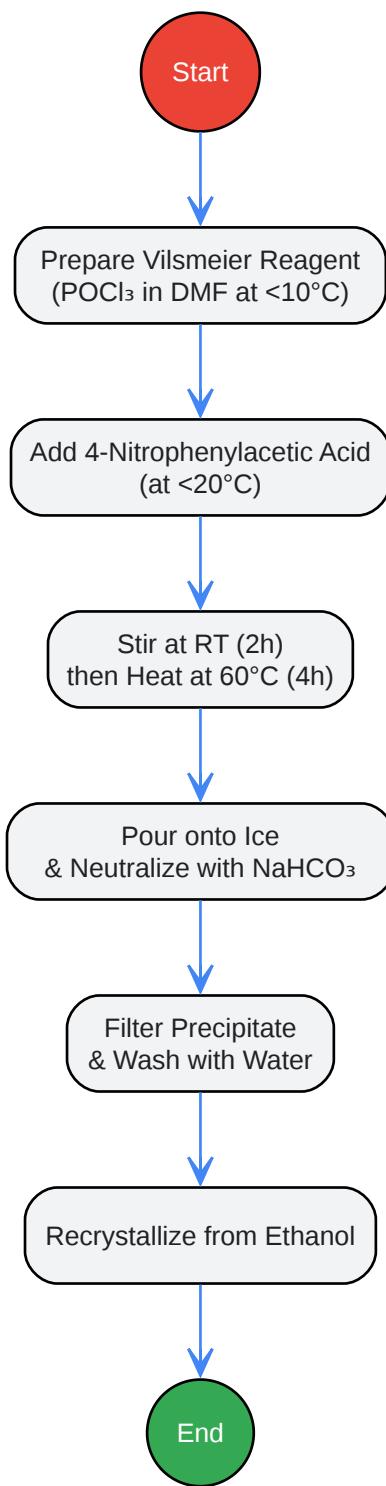


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Caption: Synthetic pathway of **2-(4-Nitrophenyl)malonaldehyde**.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Experimental workflow for the synthesis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com